molecular formula C10H11ClF3NO2 B1522857 2-Amino-2-[3-(trifluoromethyl)phenyl]propanoic acid hydrochloride CAS No. 1251925-11-7

2-Amino-2-[3-(trifluoromethyl)phenyl]propanoic acid hydrochloride

Cat. No.: B1522857
CAS No.: 1251925-11-7
M. Wt: 269.65 g/mol
InChI Key: HWFPOVOYVAUGMB-UHFFFAOYSA-N
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Description

2-Amino-2-[3-(trifluoromethyl)phenyl]propanoic acid hydrochloride is a useful research compound. Its molecular formula is C10H11ClF3NO2 and its molecular weight is 269.65 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is known to be a derivative of phenylalanine , which suggests that it may interact with biological systems in a similar manner to other phenylalanine derivatives.

Mode of Action

As a phenylalanine derivative , it may interact with the same receptors or enzymes as phenylalanine, potentially influencing protein synthesis or other biochemical processes.

Biochemical Pathways

Phenylalanine derivatives are known to play roles in various biochemical pathways, including protein synthesis and the production of other bioactive molecules .

Pharmacokinetics

It is known to be a solid at room temperature and is stable under normal temperatures and pressures .

Result of Action

As a phenylalanine derivative , it may have similar effects to other compounds in this class, which can include influencing protein synthesis and other cellular processes.

Action Environment

It is known to be stable under normal temperatures and pressures .

Biochemical Analysis

Biochemical Properties

2-Amino-2-[3-(trifluoromethyl)phenyl]propanoic acid hydrochloride plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with amino acid derivatives, influencing the secretion of anabolic hormones and preventing exercise-induced muscle damage . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, thereby modulating their activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the secretion of anabolic hormones and supply of fuel during exercise . These effects are mediated through its interaction with specific receptors and signaling molecules within the cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, thereby affecting cellular function. The compound’s interaction with amino acid derivatives is a key aspect of its molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term effects observed in in vitro and in vivo studies include sustained modulation of cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects such as enhancing physical and mental performance . At higher doses, toxic or adverse effects may be observed. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels within the cells . Understanding these pathways is essential for elucidating the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . The distribution pattern is critical for its biological activity and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell . The localization can affect its activity and function, making it an important aspect of its biochemical analysis.

Properties

IUPAC Name

2-amino-2-[3-(trifluoromethyl)phenyl]propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2.ClH/c1-9(14,8(15)16)6-3-2-4-7(5-6)10(11,12)13;/h2-5H,14H2,1H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWFPOVOYVAUGMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(F)(F)F)(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.